3-[2-(4-Methylphenyl)-1,3-thiazolidine-3-carbonyl]chromen-2-one
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Overview
Description
3-[2-(4-Methylphenyl)-1,3-thiazolidine-3-carbonyl]chromen-2-one is a complex organic compound that combines the structural features of thiazolidine and chromenone. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-Methylphenyl)-1,3-thiazolidine-3-carbonyl]chromen-2-one typically involves multi-step organic reactions. One common method includes the reaction of 4-methylbenzaldehyde with thiazolidine-2-thione to form 2-(4-methylphenyl)-1,3-thiazolidine. This intermediate is then reacted with chromen-2-one under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as glacial acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-Methylphenyl)-1,3-thiazolidine-3-carbonyl]chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazolidine ring and chromenone moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
3-[2-(4-Methylphenyl)-1,3-thiazolidine-3-carbonyl]chromen-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-[2-(4-Methylphenyl)-1,3-thiazolidine-3-carbonyl]chromen-2-one involves its interaction with various molecular targets. It is believed to inhibit specific enzymes and receptors, leading to its biological effects. For instance, its anti-inflammatory activity may be due to the inhibition of cyclooxygenase enzymes, while its anticancer properties could be attributed to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylphenyl)-1,3-thiazolidine-4-one
- 3-Phenyl-1,3-thiazolidine-2,4-dione
- 4-Methyl-2-oxo-2H-chromen-7-yl derivatives
Uniqueness
What sets 3-[2-(4-Methylphenyl)-1,3-thiazolidine-3-carbonyl]chromen-2-one apart from similar compounds is its unique combination of the thiazolidine and chromenone moieties. This structural feature contributes to its diverse biological activities and makes it a valuable compound for further research and development .
Properties
CAS No. |
537677-89-7 |
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Molecular Formula |
C20H17NO3S |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
3-[2-(4-methylphenyl)-1,3-thiazolidine-3-carbonyl]chromen-2-one |
InChI |
InChI=1S/C20H17NO3S/c1-13-6-8-14(9-7-13)19-21(10-11-25-19)18(22)16-12-15-4-2-3-5-17(15)24-20(16)23/h2-9,12,19H,10-11H2,1H3 |
InChI Key |
KIUIBTNIQKQCNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2N(CCS2)C(=O)C3=CC4=CC=CC=C4OC3=O |
Origin of Product |
United States |
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